![molecular formula C16H8F6O3 B067455 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid CAS No. 175278-06-5](/img/structure/B67455.png)
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid often involves multi-step chemical processes. For instance, 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, an important intermediate in drug synthesis, can be prepared from 1,3-bis(trifluoromethyl)benzene through a series of bromination, carboxylation, and chlorination steps, yielding a total yield of 61.7% under optimized conditions. These steps illustrate the complexity and efficiency of synthesizing trifluoromethylated aromatic compounds (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves advanced spectroscopic techniques. For example, the structural characterization of 3,5-bis(aminomethyl)benzoic acid, through IR, 1H NMR, and elemental analysis, showcases the methodologies used to confirm the molecular structure of synthesized compounds. These techniques are crucial for confirming the presence of the trifluoromethyl groups and the overall molecular framework (G. Yong, 2010).
科学的研究の応用
Application 1: Inhibitor of Drug-Resistant Bacteria
- Summary of the Application: “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid” has been used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria .
- Methods of Application: The compound was used in the synthesis of 30 novel pyrazole derivatives. These derivatives were then tested for their antimicrobial properties .
- Results or Outcomes: Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL. Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters. Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Application 2: Substance P (Neurokinin-1) Receptor Antagonists
- Summary of the Application: “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid” is used as an intermediate in synthesizing pharmaceutical compounds, which are substance P (neurokinin-1) receptor antagonists .
- Methods of Application: The compound is used in the synthesis of these receptor antagonists .
- Results or Outcomes: These receptor antagonists are helpful in treating inflammatory diseases, psychiatric disorders, and emesis .
Application 3: Internal Standard for Quantitative Nuclear Magnetic Resonance (qNMR)
- Summary of the Application: “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid” is used as an internal standard for quantitative nuclear magnetic resonance (qNMR) .
- Methods of Application: The compound is used as a reference in qNMR, a technique used for the qualitative structural analysis of organic molecules .
Application 4: Promoting Organic Transformations
- Summary of the Application: “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid” is used extensively in promoting organic transformations .
- Methods of Application: The compound is used in various organic transformations .
- Results or Outcomes: The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
Application 5: Significant Metabolite in Metabolism of 3,5-Bis(trifluoromethyl)benzyl Ether
- Summary of the Application: “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid” is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether .
- Methods of Application: The compound is formed as a metabolite during the oxidation of 3,5-bis(trifluoromethyl)benzyl ether .
- Results or Outcomes: The formation of this metabolite is an important step in the metabolism of 3,5-bis(trifluoromethyl)benzyl ether .
Safety And Hazards
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)9-5-8(6-10(7-9)16(20,21)22)13(23)11-3-1-2-4-12(11)14(24)25/h1-7H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQATUQTRCGCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371143 |
Source


|
| Record name | 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid | |
CAS RN |
175278-06-5 |
Source


|
| Record name | 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


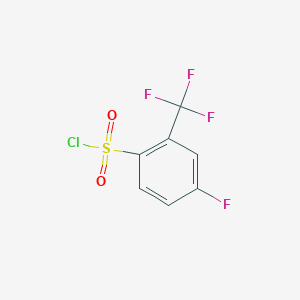
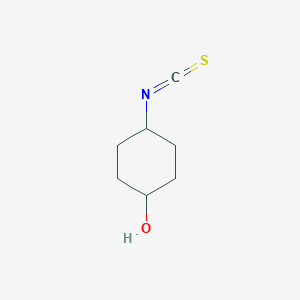

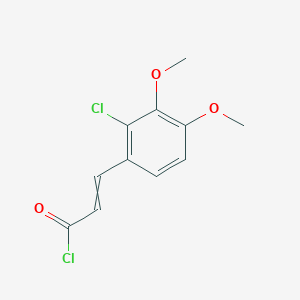
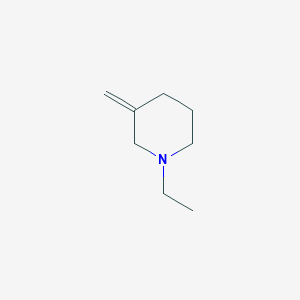


![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
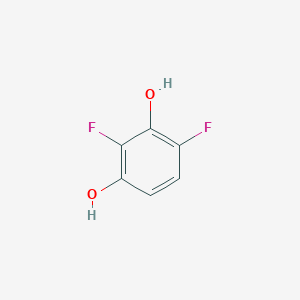

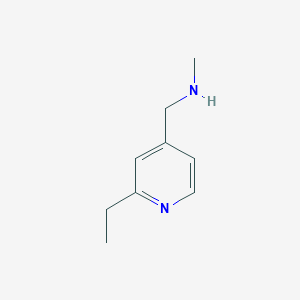

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)